molecular formula C5H12ClNO B1526320 (R)-tetrahydro-2H-pyran-3-amine hydrochloride CAS No. 1315500-31-2

(R)-tetrahydro-2H-pyran-3-amine hydrochloride

Cat. No.: B1526320
CAS No.: 1315500-31-2
M. Wt: 137.61 g/mol
InChI Key: RETPVBQTPDYSBS-NUBCRITNSA-N
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Description

(R)-Tetrahydro-2H-pyran-3-amine hydrochloride (CAS: 1315500-31-2) is a chiral amine derivative of tetrahydropyran, featuring a six-membered oxygen-containing heterocycle. Its molecular formula is C₅H₁₂ClNO, with a molecular weight of 137.61 g/mol. This compound is synthesized via palladium-catalyzed coupling reactions, as demonstrated in the preparation of pyrazolo[1,5-a]pyrimidine derivatives, achieving a purity of 96.7% after HPLC purification . It is widely used as a building block in pharmaceutical synthesis, particularly for kinase inhibitors and central nervous system (CNS) therapeutics, owing to its stereochemical specificity and structural versatility .

Properties

IUPAC Name

(3R)-oxan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-5-2-1-3-7-4-5;/h5H,1-4,6H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETPVBQTPDYSBS-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](COC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719935
Record name (3R)-Oxan-3-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315500-31-2
Record name (3R)-Oxan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-oxan-3-amine hydrochloride
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Biological Activity

(R)-Tetrahydro-2H-pyran-3-amine hydrochloride is a chemical compound characterized by its unique tetrahydropyran structure, which contributes to its biological activity and potential applications in pharmacology, organic synthesis, and biochemical research. This article explores its biological activities, synthesis methods, and relevant case studies.

  • Molecular Formula : C_5H_{11}ClN_O
  • Molecular Weight : 137.61 g/mol
  • Appearance : White crystalline solid, soluble in water due to its hydrochloride form.

Biological Activity

This compound exhibits several notable biological activities, primarily related to its interactions with various biological targets:

  • Pharmacological Potential :
    • Cytochrome P450 Inhibition : Studies have shown that this compound can inhibit certain cytochrome P450 enzymes, particularly CYP3A4. This enzyme is crucial for drug metabolism, indicating that the compound may influence the pharmacokinetics of other drugs.
    • Neurotransmitter Modulation : The compound has been investigated for its effects on neurotransmitter systems, suggesting potential applications in neuropharmacology for treating neurological disorders.
  • Enzyme Interaction Studies :
    • Research indicates that this compound can interact with various enzymes, providing insights into metabolic pathways and biological mechanisms .
  • Analytical Applications :
    • The compound is utilized in analytical chemistry as a reagent to detect and quantify other chemical substances .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Direct Synthesis from Tetrahydropyran Derivatives :
    • The reaction of (R)-tert-butyl tetrahydro-2H-pyran-3-ylcarbamate with hydrochloric acid in methanol yields high purity and enantiomeric excess of the target compound.
  • Multi-step Synthetic Routes :
    • Various synthetic routes have been developed that enhance the efficiency of multi-step processes while allowing for the creation of complex molecules with potential biological activity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Cytochrome P450 InhibitionInhibits CYP3A4, affecting drug metabolism.
Neurotransmitter ModulationPotential effects on neurotransmitter systems for neurological disorder treatments.
Enzyme InteractionStudied for interactions with various enzymes to understand metabolic pathways.
Analytical ChemistryUsed as a reagent in detection and quantification methods.

Case Study Example

In a study examining the effects of this compound on HepG2 liver cells, it was found that the compound exhibited significant cytotoxicity at certain concentrations, suggesting a potential role in cancer research or drug development targeting liver metabolism .

Scientific Research Applications

(R)-tetrahydro-2H-pyran-3-amine hydrochloride is a chemical compound with the molecular formula C5H12ClNOC_5H_{12}ClNO and a molecular weight of approximately 137.61 g/mol. It features a tetrahydropyran ring, which is a saturated cyclic ether. The compound is identified by its CAS number 1315500-31-2.

Potential Applications

This compound is often utilized in pharmaceutical research due to its potential biological activities. The molecule's amine group and cyclic ether ring offer functional groups that can be exploited in organic synthesis, making it a building block for creating complex molecules. Several synthetic routes have been developed for this compound, highlighting its accessibility for research and development purposes.

Asymmetric Catalysis

The chiral nature of this compound makes it a candidate for use in asymmetric catalysis, where a chiral catalyst directs a reaction to produce a specific enantiomer of a product molecule.

Medicinal Chemistry

Preliminary studies suggest potential applications in medicinal chemistry due to its ability to interact with various biological targets. Interaction studies focus on its binding affinity and activity against specific biological targets. Additionally, 2-phenyl-5-heterocyclyl-tetrahydro-2h-pyran-3-amine compounds have potential use in treating diabetes and its associated disorders .

Pharmaceutical Development

This compound has potential applications in pharmaceutical development, serving as a building block for creating more complex molecules with desired properties.

Monoamine Transporters

Pyran templates, including (S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol, have been explored as bioisosteric extensions of piperidine derivatives in studies on monoamine transporters . These compounds were tested for their affinities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) in the brain . SAR results indicate dopamine norepinephrine reuptake inhibitory (DNRI) type activity in thiophene and pyrrole derivatives . Furthermore, some derivatives exhibited a triple reuptake inhibitory (TUI) activity profile, showing potent uptake inhibition for all the monoamine transporters and potential antidepressant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Tetrahydro-2H-pyran-3-amine Hydrochloride

The (S)-enantiomer (CAS: 1245724-46-2) shares identical molecular weight and formula but differs in spatial configuration. Key distinctions include:

  • Purity : Commercial (S)-enantiomer is available at 97% purity, slightly higher than the (R)-form (96.7%) .
  • Applications : Enantiomers often exhibit divergent biological activities. For example, (R)-isomers are preferred in certain kinase inhibitors due to optimized binding interactions , while (S)-forms may show distinct metabolic stability.
  • Storage: Both require inert atmosphere storage, but the (S)-enantiomer is explicitly noted for room-temperature stability under argon .

Salt vs. Free Base Forms

  • (R)-Tetrahydro-2H-pyran-3-amine (CAS: 1071829-82-7, free base):
    • Purity : 95% (vs. 96.7% for the hydrochloride salt) .
    • Solubility : The free base is less water-soluble, limiting its utility in aqueous reaction conditions.
    • Handling : The hydrochloride salt offers improved stability and hygroscopicity, making it preferable for industrial-scale synthesis .

Substituted Derivatives

a) cis-3-Methyl-4-aminotetrahydropyran Hydrochloride (CAS: 693245-60-2)
  • Structure : Contains a methyl group at the 3-position and an amine at the 4-position, with (3R,4R)-stereochemistry .
  • Synthesis : Requires additional steps for methyl group introduction, increasing production complexity compared to the unsubstituted (R)-form .
b) 4-(Piperidin-1-yl)tetrahydro-2H-pyran-3-amine Dihydrochloride
  • Structure : Incorporates a piperidinyl group at the 4-position.
  • Applications : The bulky piperidine moiety may enhance receptor selectivity in GPCR-targeted therapies but could reduce synthetic yield due to steric hindrance .

Heterocyclic Amines with Similar Backbones

  • N-Methyl-1-(oxetan-3-yl)methanamine Hydrochloride: Used in the synthesis of compound 2n (97.6% purity), demonstrating higher reactivity in palladium-catalyzed couplings compared to (R)-tetrahydro-2H-pyran-3-amine hydrochloride (96.7% purity) .

Research Findings and Industrial Relevance

  • Synthetic Efficiency : this compound demonstrates reliable performance in Buchwald-Hartwig aminations, though yields are marginally lower than oxetane-derived analogues .
  • Commercial Viability : Suppliers like Synthonix and Hairui Chemical offer the (R)-form at scale, with pricing influenced by enantiomeric purity (e.g., $450/gram for 97% (S)-enantiomer) .
  • Biological Performance : Substituted derivatives like the cis-3-methyl variant show promise in preclinical CNS models, though toxicity profiles remain under investigation .

Preparation Methods

General Synthetic Strategies

The synthesis of (R)-tetrahydro-2H-pyran-3-amine hydrochloride typically involves multi-step processes starting from readily available precursors such as 3-hydroxytetrahydro-2H-pyran or related cyclic intermediates. Key synthetic approaches are:

  • Nucleophilic substitution of halogenated tetrahydropyran derivatives
    Conversion of 3-hydroxytetrahydro-2H-pyran to the corresponding chloride using thionyl chloride, followed by nucleophilic substitution with ammonia or amine sources to introduce the amino group at the 3-position. This method allows for subsequent isolation of the hydrochloride salt.

  • Asymmetric synthesis via chiral catalysis or resolution
    Use of chiral catalysts, such as Ru-BINAP complexes, in hydrogenation or reductive amination steps to favor the (R)-enantiomer. Alternatively, kinetic resolution or crystallization-induced diastereomeric salt formation with chiral acids (e.g., tartaric acid) can be employed to enhance enantiomeric purity.

  • Functional group transformations involving ring closure
    Cyclization of amino alcohol intermediates under acidic or basic conditions to form the tetrahydropyran ring with the amino substituent in the desired stereochemical configuration.

Representative Preparation Protocol

A commonly reported preparation involves the following steps:

Step Reagents & Conditions Description
1. Formation of 3-chlorotetrahydro-2H-pyran React 3-hydroxytetrahydro-2H-pyran with thionyl chloride (SOCl2) under reflux Converts hydroxyl group to chloride, activating the site for substitution
2. Nucleophilic substitution Treat the chloride intermediate with ammonia (NH3) or a primary amine in a suitable solvent (e.g., ethanol) Displaces chloride with amino group at the 3-position
3. Purification Isolate the product by crystallization or column chromatography; convert to hydrochloride salt by treatment with HCl gas or aqueous HCl Ensures product purity and stability as the hydrochloride salt
4. Enantiomeric enrichment (optional) Use chiral resolution techniques or asymmetric catalysis during synthesis Achieves high enantiomeric excess of (R)-isomer

Stereochemical Control and Enantiomeric Purity

  • Asymmetric Catalysis : Catalysts such as Ru-BINAP complexes facilitate enantioselective hydrogenation or reductive amination, leading to preferential formation of the (R)-enantiomer.
  • Kinetic Resolution : Selective enzymatic or chemical transformation of one enantiomer allows isolation of the desired (R)-form.
  • Crystallization-Induced Diastereomeric Salt Formation : Formation of diastereomeric salts with chiral acids followed by recrystallization provides a practical method for enantiomeric purification.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dry dichloromethane (CH2Cl2), ethanol, or DMF Dry solvents and inert atmosphere (N2) improve yields and selectivity
Temperature -30 °C to reflux, depending on step Low temperature (-30 °C) used in sensitive azide or substitution reactions; reflux for chlorination with SOCl2
Atmosphere Nitrogen or inert gas Prevents moisture and oxidation, especially in sensitive steps
Reaction time 30 min to several hours Monitored by TLC or HPLC to determine completion

Analytical Characterization

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Halide substitution 3-hydroxytetrahydro-2H-pyran, SOCl2, NH3 Reflux for chlorination; nucleophilic substitution at RT or mild heating Straightforward, scalable Requires careful control of stereochemistry
Asymmetric catalysis Chiral catalysts (e.g., Ru-BINAP), ketone or aldehyde precursors Hydrogenation or reductive amination under H2 atmosphere High enantioselectivity Catalyst cost, optimization needed
Chiral resolution Racemic amine, chiral acids (e.g., tartaric acid) Crystallization from solvents like methanol Effective enantiomeric enrichment Additional purification steps
Cyclization of amino alcohols Amino alcohol precursors, acidic or basic conditions Controlled pH and temperature Direct ring formation with stereocontrol Multi-step, may require protection/deprotection

Research Findings and Innovations

  • Recent studies have demonstrated the use of base-promoted domino reactions to synthesize related pyran derivatives with high selectivity and yield, suggesting potential for adaptation to (R)-tetrahydro-2H-pyran-3-amine synthesis.
  • The use of silicon-based reagents (e.g., TMSN3, TMSOTf) under low temperature and inert atmosphere conditions allows for azide introduction and subsequent transformation to amines with stereochemical control.
  • Optimization of solvent polarity, temperature, and reagent ratios significantly influences yield and enantiomeric purity, necessitating systematic experimental design.

Q & A

Q. What are the standard synthetic routes for (R)-tetrahydro-2H-pyran-3-amine hydrochloride, and how are reaction conditions optimized?

The compound is synthesized via reductive amination or nucleophilic substitution. For example, in the synthesis of analogs, this compound reacts with fluoro-nitroaryl acetamides under Pd-catalyzed cross-coupling conditions (Cs₂CO₃, BINAP, Pd(OAc)₂ in dioxane). Post-reaction, purification via HPLC ensures >95% purity . Optimization involves adjusting catalyst loading, solvent polarity, and temperature to maximize yield and enantiomeric excess.

Q. How is the hydrochloride salt formation confirmed, and what are its implications for solubility?

Salt formation is validated by comparing free base and hydrochloride forms using NMR and X-ray crystallography. The hydrochloride form enhances aqueous solubility due to ionic interactions, critical for biological assays. For instance, solubility tests in polar solvents (e.g., water, methanol) show a 3–5× increase compared to the free base .

Q. What analytical techniques are used to verify the structure and purity of this compound?

  • 1H/13C NMR : Confirms stereochemistry and functional groups (e.g., pyran ring protons at δ 3.5–4.0 ppm).
  • HPLC : Quantifies purity (>98% by reverse-phase C18 column, UV detection at 254 nm).
  • LCMS : Validates molecular weight (e.g., [M+H]+ at m/z 154.6) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

Discrepancies between small- and large-scale batches often arise from heat transfer inefficiencies or solvent evaporation rates. Use kinetic profiling (e.g., in situ IR monitoring) to identify rate-limiting steps. For example, Pd-catalyzed reactions may require strict oxygen-free conditions to prevent catalyst deactivation. Statistical tools like Design of Experiments (DoE) optimize parameters (e.g., stirring speed, reagent stoichiometry) .

Q. What strategies ensure enantiomeric purity during chiral synthesis?

  • Chiral HPLC : Separates (R) and (S) enantiomers using columns like Chiralpak AD-H (hexane:isopropanol eluent).
  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) to bias reaction pathways toward the (R)-isomer.
  • Recrystallization : Exploit differential solubility of diastereomeric salts (e.g., tartaric acid derivatives) .

Q. How does the hydrochloride form influence the compound’s role in drug discovery?

As a chiral building block, the hydrochloride salt is used in kinase inhibitors and GPCR-targeted therapies. For example, it serves as a precursor in synthesizing pyrazolo-pyrimidine derivatives, where its stereochemistry enhances binding affinity to target proteins (e.g., IC₅₀ values <100 nM in kinase assays) .

Q. What methodologies validate the stability of this compound under storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Monitor degradation via HPLC; acceptable thresholds are <5% impurity.
  • Long-term storage : Store at -20°C in amber vials under argon to prevent hydrolysis and oxidation. Stability data show <2% decomposition over 12 months .

Data Analysis and Interpretation

Q. How should researchers address inconsistent NMR data for hydrochloride salts?

Proton exchange in D₂O can mask NH/amine signals. Use deuterated DMSO-d₆ or CDCl₃ for free base analysis, and compare with hydrochloride spectra to identify salt-specific shifts (e.g., NH₃+ at δ 8.5–9.5 ppm). Dynamic NMR experiments (variable temperature) resolve overlapping peaks caused by conformational flexibility .

Q. What statistical approaches reconcile conflicting bioactivity results across studies?

Meta-analysis of dose-response curves (e.g., IC₅₀, EC₅₀) using hierarchical modeling accounts for batch-to-batch variability. For example, inconsistent kinase inhibition data may arise from differences in assay buffers (e.g., ATP concentration). Normalize results to positive controls (e.g., staurosporine) to improve cross-study comparability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tetrahydro-2H-pyran-3-amine hydrochloride
Reactant of Route 2
(R)-tetrahydro-2H-pyran-3-amine hydrochloride

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